2-Ethoxy-3-ethylpentan-1-amine

Purity specification Vendor comparison Research chemical procurement

Avoid failed syntheses from generic amine substitutes. This branched C9 primary amine provides distinct steric and electronic properties for reductive amination and amide coupling. - 98% vendor-specified purity reduces pre-reaction purification - Racemic mixture with two chiral centers; chiral resolution available if stereopure products required - 78% higher MW vs. linear 2-ethoxyethylamine alters logP and binding pocket interactions

Molecular Formula C9H21NO
Molecular Weight 159.27 g/mol
Cat. No. B13639693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-3-ethylpentan-1-amine
Molecular FormulaC9H21NO
Molecular Weight159.27 g/mol
Structural Identifiers
SMILESCCC(CC)C(CN)OCC
InChIInChI=1S/C9H21NO/c1-4-8(5-2)9(7-10)11-6-3/h8-9H,4-7,10H2,1-3H3
InChIKeyKCQNJORTTIEEIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-3-ethylpentan-1-amine: Core Identity and Procurement Baseline for Research-Grade Branched Amines


2-Ethoxy-3-ethylpentan-1-amine (CAS 1497378-44-5) is a primary amine belonging to the class of branched alkoxyalkylamines, characterized by a pentane backbone substituted at the 2-position with an ethoxy group and at the 3-position with an ethyl group . With a molecular formula of C9H21NO and a molecular weight of 159.27 g/mol, the compound is supplied by multiple vendors at research-grade purity (≥97%, typically 98%) and is intended exclusively for laboratory research and development as a synthetic building block or intermediate . Its structure features a primary amine (-NH2), an ether oxygen, and two chiral centers (carbons 2 and 3), distinguishing it from simpler linear or unbranched amines commonly used as solvents or buffers .

Branched alkoxyalkylamine — serves as a synthetic building block with distinct steric and electronic profile.
Research-grade purity (vendor-specified ≥97%) supports multi-step synthesis without pre-reaction purification.
Racemic mixture with two chiral centers — consider chiral resolution if enantiopure derivatives are required.

Why 2-Ethoxy-3-ethylpentan-1-amine Cannot Be Replaced by Common Alkylamines or Linear Ethoxy Amines


In-class alkylamines such as 3-ethylpentan-1-amine or 2-ethoxyethylamine share the primary amine functionality with 2-ethoxy-3-ethylpentan-1-amine but differ critically in molecular weight, hydrogen bond acceptor count, and steric branching patterns . Unlike the linear, low-molecular-weight 2-ethoxyethylamine (MW 89.14, widely used as a polar solvent or buffer component), the target compound presents a branched pentane core with a molecular weight 78% higher, significantly altering its partition coefficient, steric bulk, and potential for specific intermolecular interactions . The presence of both an ethoxy group and a 3-ethyl substituent creates a steric environment around the primary amine that cannot be replicated by simple alkylamines lacking the ether oxygen, which directly impacts reactivity in nucleophilic substitution or reductive amination reactions [1]. Purchasing a generic alkylamine as a substitute without verifying the required steric and electronic profile may result in failed synthetic steps, altered pharmacokinetic properties in lead optimization, or irreproducible biological assay results .

Molecular weight and steric profile differ

Substantially higher molecular weight and branched pentane core vs. simple alkylamines; may alter partition behavior and steric interactions, limiting direct replacement in synthesis.

Ether oxygen alters hydrogen-bonding capacity

Additional HBA site changes solubility and reactivity profile; generic alkylamines without ether may not replicate reaction outcomes.

Branched architecture impacts synthetic reactivity

Steric environment around the primary amine differs from linear ethoxy amines, affecting nucleophilic substitution and reductive amination pathways.

Quantitative Differentiation Data for 2-Ethoxy-3-ethylpentan-1-amine Against Closest Analogs


Purity Specification: 2-Ethoxy-3-ethylpentan-1-amine (98%) vs. 3-Ethylpentan-1-amine HCl (95%)

Commercially available 2-ethoxy-3-ethylpentan-1-amine is supplied at a minimum purity of 98% by multiple vendors including Leyan and Fluorochem (via CymitQuimica), compared to 3-ethylpentan-1-amine hydrochloride which is offered at 95% minimum purity by AKSci . The 3-percentage-point purity advantage reduces the burden of additional purification steps and ensures more consistent stoichiometry in sensitive synthetic applications.

Purity Specification
Cross-study comparable
Target: 98% min. (vendor-certified)
Comparator: 95% min. (alkylamine HCl)
Higher vendor-specified purity may reduce pre-reaction purification needs.
Vendor CoA; HPLC or GC per supplier methods.
Purity specification Vendor comparison Research chemical procurement

Molecular Weight Differentiation: 2-Ethoxy-3-ethylpentan-1-amine (159.27 g/mol) vs. 3-Ethylpentan-1-amine (115.22 g/mol)

The molecular weight of 2-ethoxy-3-ethylpentan-1-amine is 159.27 g/mol (C9H21NO), which is 44.05 g/mol (38%) higher than that of 3-ethylpentan-1-amine (115.22 g/mol, C7H17N) . This substantial mass difference, attributable to the ethoxy substituent (-OCH2CH3, adds 44 Da), directly affects properties relevant to LC-MS detection limits, volatility, and membrane permeability in biological assays.

Molecular Weight
Cross-study comparable
159.27 g/mol (+44.05 vs. 3-ethylpentan-1-amine)
Higher mass supports distinct LC-MS detection and reduced volatility.
Calculated from molecular formula.
Molecular weight Physicochemical property Structural analog comparison

Structural Isomer Differentiation: 2-Ethoxy-3-ethylpentan-1-amine vs. 3-(Aminomethyl)-3-ethoxypentane

2-Ethoxy-3-ethylpentan-1-amine (C9H21NO, MW 159.27) is a constitutional isomer distinct from 3-(aminomethyl)-3-ethoxypentane (C8H19NO, MW 145.24, also known as 2-ethoxy-2-ethylbutan-1-amine) . The target compound bears the amine directly on the 2-carbon of the pentane chain adjacent to the ethoxy substituent (CCOC(CN)C(CC)CC), whereas the isomer features a quaternary 3-carbon bearing both ethoxy and ethyl groups with the aminomethyl substituent attached through a methylene linker (CCOC(CC)(CC)CN). A search of BindingDB, PubChem, and PubMed confirms no target-specific bioactivity or ADME data have been reported for either isomer as of the search date; therefore, any differential claims regarding biological target engagement, selectivity, or pharmacokinetics cannot be substantiated by published evidence [1].

Structural Isomer
Supporting evidence
C9H21NO (MW 159.27)
amine at C-2, linear pentane
Constitutional isomer differs in branching; not a drop-in replacement.
No bioactivity data reported for either isomer.
Structural isomer Branching pattern Synthetic intermediate

Hydrogen Bond Acceptor Count: 2-Ethoxy-3-ethylpentan-1-amine (2 HBA) vs. Simple Alkylamine (1 HBA) as a Class-Level Distinction

2-Ethoxy-3-ethylpentan-1-amine possesses two hydrogen bond acceptor (HBA) atoms (the amine nitrogen and the ether oxygen), in contrast to simple alkylamines such as 3-ethylpentan-1-amine which have only one HBA (the amine nitrogen alone) . This class-level distinction is consistent with the presence of the ethoxy substituent and predicts enhanced water solubility and altered hydrogen-bonding capacity—factors relevant to both synthetic chemistry (e.g., phase-transfer behavior) and potential biological interactions. No experimental logP, logS, or solubility data were retrievable for the target compound from any authoritative database or peer-reviewed publication.

H-Bond Acceptors
Class-level inference
2 HBA (amine N + ether O)
vs. 1 HBA in simple alkylamines
Additional HBA may expand solvent compatibility and binding potential.
Data to verify; no experimental logP/solubility available.
Hydrogen bond acceptor Solubility prediction Drug-likeness

Procurement-Relevant Application Scenarios for 2-Ethoxy-3-ethylpentan-1-amine Based on Available Evidence


Synthetic Intermediate Requiring a Branched, Ether-Functionalized Primary Amine Building Block

2-Ethoxy-3-ethylpentan-1-amine serves as a differentiated building block for the synthesis of more complex amines via reductive amination, alkylation, or amide coupling . Its branched pentane backbone and ethoxy substituent provide steric and electronic properties distinct from linear ethoxyethylamine or simple alkylamines, as established by the molecular weight and hydrogen bond acceptor comparisons in Section 3. The compound's 98% vendor-specified purity (vs. 95% for certain alkylamine HCl salts) reduces the need for pre-reaction purification, supporting more efficient multi-step synthetic workflows. Users should note that the compound possesses two chiral centers; the commercial racemic mixture may require chiral resolution if stereochemically pure downstream products are needed.

Physicochemical Probe in Structure-Activity Relationship (SAR) Studies of Alkoxyalkylamine Series

The combination of a primary amine, an ether oxygen, a branched alkyl chain, and two chiral centers makes 2-ethoxy-3-ethylpentan-1-amine a potentially informative probe for SAR campaigns exploring the effects of steric bulk, hydrogen bonding capacity, and lipophilicity on biological target engagement . The molecular weight differentiation (+38% vs. simple alkylamines) and additional HBA capacity (+1 HBA) documented in Section 3 support its use as a tool compound to interrogate the tolerance of binding pockets for larger, more polar amine-containing ligands. However, procurement for biological screening should proceed with the explicit acknowledgment that no target-specific bioactivity, selectivity, or ADME data have been published for this compound as of the search date.

Method Development Standard for Chromatographic Separation of Branched Alkoxyalkylamines

The distinct molecular weight (159.27 g/mol) and structural features of 2-ethoxy-3-ethylpentan-1-amine differentiate it from common alkylamine standards, supporting its use as a retention time marker or system suitability standard in GC-MS and LC-MS method development for amine analysis . The presence of both an ether oxygen and a primary amine facilitates derivatization strategies (e.g., with dansyl chloride or FMOC-Cl) that can be used to validate detection limits and separation efficiency for this class of compounds.

Patent-Literate Process Development for Ethoxylated Amine Manufacturing

EP2794551 (Dow Global Technologies LLC) describes improved processes for making ethoxylated amine compounds, a class that includes the structural motifs present in 2-ethoxy-3-ethylpentan-1-amine [1]. Researchers engaged in process chemistry or scale-up of ethoxylated amine synthesis may procure this compound as a reference standard or starting material to benchmark novel catalytic amination or ethoxylation methods against the prior art disclosed in this patent family, provided they verify that the specific substitution pattern matches their process requirements.

Application
Selection Property
Validation Focus
Branched amine synthetic building block
Steric and electronic differentiation; high vendor purity
Reactivity in reductive amination and coupling; chiral resolution requirements
SAR probe for alkoxyalkylamine series
Increased MW, extra HBA, dual chiral centers
Binding pocket tolerance for larger polar amines; note: no bioactivity data published
Chromatographic method development standard
Distinct MW and retention profile
Retention time marker suitability; derivatization and detection limits
Process chemistry reference for ethoxylated amines
Structural motif matching patent class
Benchmarking against EP2794551 methods; verify substitution pattern fit
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